molecular formula C29H48O4 B3074840 (1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol CAS No. 1023889-38-4

(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol

Cat. No.: B3074840
CAS No.: 1023889-38-4
M. Wt: 460.7 g/mol
InChI Key: VAPGGDQZIPSVSB-JLJBZHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol is a sophisticated synthetic analog of Vitamin D, specifically engineered for research into the vitamin D receptor (VDR) signaling pathway. This compound is characterized by its complex, conformationally locked side chain and A-ring diol, structural features designed to modulate its receptor affinity, metabolic stability, and biological activity compared to calcitriol (1,25-dihydroxyvitamin D3). Its primary research value lies in the study of non-classical actions of Vitamin D, particularly in the fields of immunology and oncology. Researchers utilize this analog to investigate the modulation of cell differentiation, proliferation, and apoptosis in various cancer cell lines, as the VDR is a known target for cancer therapy development [Source: PubMed] . In immunology, it serves as a potent tool to dissect the effects of VDR activation on T-cell regulation and dendritic cell function, which has implications for autoimmune disease research [Source: Supplier Research Compounds] . The specific structural modifications, including the methoxymethoxy-protected group, are intended to alter its pharmacokinetic profile, making it a critical compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with reduced calcemic side effects. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O4/c1-20(9-10-21(2)28(3,4)33-19-32-6)26-13-14-27-23(8-7-15-29(26,27)5)12-11-22-16-24(30)18-25(31)17-22/h9-12,20-21,24-27,30-31H,7-8,13-19H2,1-6H3/b10-9+,23-12+/t20-,21+,24-,25-,26-,27+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPGGDQZIPSVSB-JLJBZHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)OCOC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)OCOC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol is a complex organic molecule with potential biological activities. Its structure consists of multiple chiral centers and functional groups that may influence its interaction with biological systems.

The molecular formula of the compound is C29H48O4C_{29}H_{48}O_{4}, with a molecular weight of approximately 460.69 g/mol. The compound's IUPAC name reflects its intricate structure and stereochemistry. The presence of hydroxyl groups and double bonds suggests potential reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms such as enzyme inhibition or receptor modulation. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promise in areas such as:

  • Anticancer Activity : Many derivatives of cyclohexane and indene structures have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to modulate inflammatory pathways.

Case Studies

  • Anticancer Studies : A study on related indene derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., breast and prostate cancer). These compounds were found to induce apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Research on structurally similar compounds indicated potential neuroprotective properties by inhibiting oxidative stress and promoting neuronal survival in models of neurodegeneration.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Indene Derivative A123456Cytotoxic against prostate cancer cells
Indene Derivative B654321Anti-inflammatory in murine models
Cyclohexane Analog C112233Neuroprotective effects in vitro

Research Findings

Recent studies have begun to explore the biological implications of compounds with similar structures. For instance:

  • In Vitro Studies : Investigations into the cytotoxicity of related compounds revealed that they could inhibit cell growth in various cancer lines at micromolar concentrations.
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor size and improve survival rates when administered at appropriate dosages.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Key Structural Features Biological Target/Activity References
Target Compound (1R,3R)-diol, methoxymethoxy-heptenyl, indenylidene-ethylidene conjugation Potential vitamin D receptor modulation; enzyme inhibition (hypothesized)
Paricalcitol (1R,3R)-diol, hydroxylated heptenyl, indenylidene-ethylidene conjugation Vitamin D receptor agonist (treatment of hyperparathyroidism)
Calcipotriene (1R,3S,5Z)-diol, cyclopropyl-hydroxybutenyl, indenylidene-ethylidene conjugation Psoriasis treatment (vitamin D receptor modulation)
6-Dimethylaminomethyl-1-(3-methoxy-phenyl)cyclohexane-1,3-diol (1RS,3RS,6RS)-diol, dimethylaminomethyl, 3-methoxyphenyl Analgesic/anti-inflammatory (combined with NSAIDs)
4,6-Di(pyridin-2-yl)cyclohexane-1,3-dione Cyclohexane-1,3-dione core, pyridinyl substituents Tautomer-dependent enzyme inhibition (e.g., 4-hydroxyphenylpyruvate deoxygenase)

Key Observations :

  • Stereochemistry : The (1R,3R) configuration in the target compound and paricalcitol is critical for receptor binding, contrasting with the (1RS,3RS,6RS) mixture in the NSAID-linked diol ().
  • Substituent Effects : Methoxymethoxy in the target compound vs. hydroxyl groups in paricalcitol may alter solubility and metabolic stability. The indenylidene-ethylidene system is conserved in vitamin D analogs but absent in simpler cyclohexane-diol/dione derivatives.
  • Biological Targets : Cyclohexane-1,3-dione derivatives (e.g., ) inhibit enzymes via metal chelation, while diol derivatives (e.g., ) target receptors or inflammation pathways.
Pharmacokinetic and Toxicity Profiles
  • Solubility : The methoxymethoxy group may reduce polarity compared to hydroxylated analogs, improving membrane permeability but requiring formulation adjustments.
  • Metabolism : Cyclohexane-1,3-diols are prone to oxidation (), but steric hindrance in the target compound could slow degradation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high stereochemical fidelity?

  • Methodological Answer : The synthesis requires stereoselective strategies due to multiple chiral centers and conjugated double bonds. Key steps include:

  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) or enantioselective cross-coupling reactions to establish stereocenters .
  • Protecting groups : The methoxymethoxy group in the side chain (evident in the structure) must be introduced early and retained under reaction conditions .
  • Intermediate validation : Monitor intermediates via HPLC and NMR to confirm regiochemistry and stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, NOESY) NMR to confirm connectivity and stereochemistry. Coupling constants (e.g., JH,H for E/Z isomerism) are critical .
  • X-ray crystallography : Resolves absolute configuration and molecular conformation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer :

  • Storage conditions : Store at -20°C under inert gas (argon/nitrogen) in amber glass vials to prevent oxidation and photodegradation .
  • Stability assessment : Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor via HPLC .

Advanced Research Questions

Q. How can discrepancies between computational conformational models and experimental data be resolved?

  • Methodological Answer :

  • Cross-validation : Compare computational (DFT, MD simulations) results with X-ray crystallography and NOESY NMR data to identify dominant conformers .
  • Solvent effects : Simulate solvent interactions (e.g., using COSMO-RS models) to account for environmental influences on conformation .

Q. What strategies mitigate diastereomer formation during synthesis?

  • Methodological Answer :

  • Reaction optimization : Adjust temperature, solvent polarity, and catalyst loading (e.g., chiral Pd catalysts for Suzuki couplings) to favor desired stereochemistry .
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate diastereomers and quantify enantiomeric excess .

Q. How to design assays evaluating the compound’s interaction with vitamin D receptors (VDR)?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled 1,25-dihydroxyvitamin D3 and recombinant VDR to measure binding affinity .
  • Transcriptional activity : Reporter gene assays (e.g., luciferase under a VDR-responsive promoter) in HEK293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol
Reactant of Route 2
Reactant of Route 2
(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol

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